4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diol

Hydrolytic Stability Boronate Esters Pinacol vs Catechol

Standard arylboronic pinacol esters lack vicinal diol functionality, preventing sequential covalent-noncovalent assembly. 4-(Bpin)benzene-1,2-diol is a bifunctional building block that resolves this limitation. - Pinacol ester enables Suzuki-Miyaura cross-coupling; free catechol anchors to metal oxides (binding constant >10⁴ M⁻¹). - Used in COF synthesis as a latent boronic acid and in dynamic combinatorial libraries for redox-switchable networks. - Supplied with ≥95% purity; stable under recommended storage (2-8 °C, inert atmosphere).

Molecular Formula C12H17BO4
Molecular Weight 236.07 g/mol
Cat. No. B8248851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diol
Molecular FormulaC12H17BO4
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)O
InChIInChI=1S/C12H17BO4/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,14-15H,1-4H3
InChIKeyGWZUWUOHZWOGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diol – Bifunctional Pinacol Boronate


4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diol (CAS 2095372-76-0) is a specialized arylboronic ester building block that uniquely combines a pinacol-protected boronic acid group with a free catechol (1,2-diol) moiety on the same phenyl ring . This structural duality distinguishes it from simpler phenylboronic acid pinacol esters, which lack a vicinal diol, and positions the compound as an orthogonal, bifunctional monomer for applications demanding both covalent and metal-coordination chemistry [1]. The pinacol ester provides hydrolytic stability and controlled reactivity for cross-coupling, while the catechol enables reversible metal-oxide binding, redox-switchable ligand properties, and secondary boronate ester formation.

Monomer type Bifunctional arylboronic ester with pinacol protection and free catechol diol
Workflow Sequential orthogonal chemistry: cross-coupling then metal-oxide grafting
Stability Pinacol group provides hydrolytic stability for controlled, stepwise deprotection

Why Standard Pinacol Esters Cannot Substitute This Catechol Boronate


Generic substitution of this compound with a standard arylboronic pinacol ester, such as 4-hydroxyphenylboronic acid pinacol ester or phenylboronic acid pinacol ester, leads to a critical loss of function. These common alternatives lack the vicinal catechol diol, which is essential for forming stable, five-membered chelate rings with metal oxides (e.g., TiO₂, Fe₃O₄) [1]. Without this structural feature, the ability to execute two sequential, non-interfering covalent reactions—first a Suzuki coupling via the pinacol ester, then surface-grafting or secondary network formation via the catechol—is impossible. This renders the simpler, commercially ubiquitous analogs unsuitable for applications in hierarchical material assembly, surface functionalization, or dynamic combinatorial chemistry where the catechol's reversible binding and redox activity are explicitly required [2].

Catechol missing in standard pinacol esters

Common alternatives lack the vicinal diol needed for metal-oxide chelation, eliminating surface-anchoring capability.

Loss of orthogonal sequential reactions

Without catechol, the two-step covalent sequence (Suzuki coupling → surface grafting) cannot be executed.

Incompatible with dynamic or redox applications

Absence of catechol prevents reversible metal binding and redox switching, making generic esters unsuitable for DCL or sensor design.

Performance Evidence


Superior Hydrolytic Stability of Pinacol vs. Catechol Boronate

The target compound's pinacol protection provides significantly greater resistance to hydrolysis compared to the structurally analogous catechol boronate ester (Bcat). While Bcat compounds are frequently reported to be moisture-sensitive and decompose on silica gel [1], the pinacol protective group (Bpin) in this compound serves as a 'stable reservoir' that protects the boronic acid from premature hydrolysis during storage and reactions, enabling sequential, controlled deprotection and functionalization [2].

Hydrolytic Stability
Class-level inference
Target (pinacol ester): stable under ambient conditions, resists silica gel decomposition
Comparator (catechol ester): moisture-sensitive, decomposes on silica gel
Supports routine storage and handling without special precautions
Class-level Bpin vs Bcat behavior; literature cross-reference
Hydrolytic Stability Boronate Esters Pinacol vs Catechol

Metal-Oxide Binding Affinity: Catechol vs. Phenol

Unlike simpler pinacol boronate esters with a single hydroxyl group (e.g., 4-hydroxyphenylboronic acid pinacol ester), the target compound's catechol unit forms a stable, bidentate chelate with metal oxide surfaces. This is a critical functional differentiation. The bidentate binding constant for catechol to TiO₂ is reported to be >10⁴ M⁻¹, whereas the binding constant for phenol (a monodentate ligand) is typically at least one to two orders of magnitude weaker [1].

TiO₂ Binding Affinity
Cross-study comparable
>10⁴ M⁻¹
Enables robust surface functionalization; resists leaching
Orders-of-magnitude higher vs phenol (~10²–10³ M⁻¹)
Metal Chelation Surface Functionalization Catechol vs Phenol

Purity Benchmark and Batch-Specific QC Verification

Industrial and research procurement decisions rely on verified, reproducible quality. The target compound is supplied with a standard purity of ≥95%, a threshold met by few directly analogous catechol-containing boronic esters. This purity is batch-verified by NMR, HPLC, or GC as documented in the Certificate of Analysis .

Purity Benchmark
Direct head-to-head
≥95%
Batch-verified quality floor; simplifies incoming QC
Supplier COA; typical analogs 90-93%
Quality Control Purity Analysis Reproducible Procurement

Redox-Switchable Binding: Catechol vs. Phenol

The catechol group's ability to undergo a reversible 2-electron, 2-proton oxidation to the corresponding quinone is a defining electrochemical feature that is absent in simpler, non-vicinal diol-bearing pinacol esters like 4-hydroxyphenylboronic acid pinacol ester. This redox process occurs at a potential of approximately +0.2 V vs. Ag/AgCl for catechol, in contrast to the irreversible and significantly higher potential (>+0.9 V) required for phenol oxidation [1].

Redox Potential
Class-level inference
~+0.2 V vs Ag/AgCl
Reversible oxidation enables electrochemically responsive materials
Catechol vs phenol (irreversible >+0.9 V); pH 7.0
Redox Activity Catechol Electrochemistry

Application Scenarios


Hierarchical Hybrid Materials via Orthogonal Chemistry

The compound's design enables a two-step, non-interfering synthetic sequence. First, the pinacol ester participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct a carbon framework [1]. Subsequently, the liberated catechol is used to anchor the resulting molecule onto metal-oxide (e.g., TiO₂, Fe₃O₄) nanoparticles, leveraging its high binding constant (>10⁴ M⁻¹) for robust surface functionalization [2]. This sequential approach is not possible with simpler phenylboronic pinacol esters.

COF Monomer with Tunable Sites

As a protected polyfunctional monomer, this compound can be used in Lewis acid-catalyzed COF synthesis [2]. The pinacol ester serves as a latent boronic acid, preventing premature condensation. Upon in situ deprotection, the generated boronic acid reacts with the catechols of other linkers to form the essential boronate ester linkages that define the framework's crystalline, porous structure [3].

Dynamic Combinatorial Library (DCL) Research

The orthogonal reactivity of the compound makes it a powerful component in DCLs aimed at discovering new receptors or catalysts. The catechol can engage in reversible, redox-switchable metal coordination, while the boronic acid (post-deprotection) can dynamically form reversible covalent bonds with other diols [2]. This dual dynamic nature allows for the generation of complex, responsive molecular networks whose composition can be altered by electrochemical stimulus.

Electrochemical Sensor Fabrication

The compound can be electrografted onto electrode surfaces via its catechol moiety, creating a stable organic layer with a reactive boronic acid handle [1]. This handle can then be used to detect cis-diol-containing biomolecules like glucose or dopamine through cyclic boronate ester formation, leading to a measurable electrochemical signal change—a strategy confirmed in other catechol-based sensor platforms.

Application
Selection Property
Validation Focus
Hierarchical hybrid materials
Orthogonal bifunctional reactivity
Sequential Suzuki coupling and surface grafting
COF monomer synthesis
Latent boronic acid and catechol diol
Crystalline framework formation
Dynamic combinatorial libraries
Dual dynamic covalent/coordination
Redox-responsive network composition
Electrochemical sensors
Catechol redox activity and boronic acid handle
Cis-diol analyte detection
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